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Compound of Interest

Compound Name: 2-Acetylthiazole

Cat. No.: B1664039 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

2-acetylthiazole (CAS No: 24295-03-2), a key flavor and fragrance compound.[1][2] The

intended audience for this document includes researchers, scientists, and professionals in the

fields of drug development, food science, and analytical chemistry who utilize spectroscopic

techniques for molecular characterization.

Molecular Structure and Properties
2-Acetylthiazole, with the empirical formula C₅H₅NOS, is a colorless to pale yellow liquid

known for its characteristic nutty, popcorn-like aroma.[3] Its structure consists of a thiazole ring

substituted with an acetyl group at the 2-position.

Molecular Weight: 127.16 g/mol

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and

Infrared (IR) spectroscopy for 2-acetylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR Spectral Data
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Chemical Shift (δ) ppm Multiplicity Assignment

2.75 Singlet -CH₃ (Acetyl group)

7.75 Doublet H-5 (Thiazole ring)

8.05 Doublet H-4 (Thiazole ring)

¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

25.5 -CH₃ (Acetyl group)

122.5 C-5 (Thiazole ring)

144.0 C-4 (Thiazole ring)

168.0 C-2 (Thiazole ring)

191.0 C=O (Acetyl group)

Gas Chromatography-Mass Spectrometry (GC-MS) Data
Mass Spectrometry (Electron Ionization) Data

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

127 36.58 [M]⁺ (Molecular Ion)

112 24.27 [M-CH₃]⁺

99 48.35 [M-CO]⁺

58 32.00 [C₂H₂S]⁺

43 99.99 [CH₃CO]⁺ (Base Peak)

Source: NIST Mass Spectrometry Data Center
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Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode

~3100 C-H stretch (aromatic)

~1660-1680 C=O stretch (ketone)

~1500-1600 C=N and C=C stretch (thiazole ring)

~1360 C-H bend (methyl)

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

structure of organic molecules.

Sample Preparation:

For ¹H and ¹³C NMR analysis of small molecules like 2-acetylthiazole, a sample concentration

of 5-25 mg for ¹H and 50-100 mg for ¹³C is typically required. The sample is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard

5 mm NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical

shift referencing.

Instrumentation and Data Acquisition:

Spectra are typically acquired on a high-field NMR spectrometer. For quantitative analysis, the

relaxation delay (d1) should be at least five times the longitudinal relaxation time (T₁) of the

nucleus of interest to ensure full relaxation between scans.
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Sample Preparation Data Acquisition Data Processing
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Figure 1: Generalized workflow for NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry.

Sample Preparation:

For volatile compounds like 2-acetylthiazole, a dilute solution in a volatile organic solvent such

as dichloromethane or hexane is prepared. The typical concentration for analysis is around 10

µg/mL. The sample should be free of particulates.

Instrumentation and Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated based on its boiling

point and interaction with the stationary phase of the column. The separated components then

enter the mass spectrometer, where they are ionized (typically by electron ionization), and the

resulting ions are separated based on their mass-to-charge ratio.

Sample Preparation Data Acquisition Data Analysis
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Figure 2: Generalized workflow for GC-MS analysis.
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Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation.

Sample Preparation:

For a liquid sample like 2-acetylthiazole, the easiest method is to place a drop of the neat

liquid between two potassium bromide (KBr) plates to form a thin film. Alternatively, Attenuated

Total Reflectance (ATR) can be used where a drop of the liquid is placed directly on the ATR

crystal.

Instrumentation and Data Acquisition:

A background spectrum of the empty instrument (or with clean KBr plates/ATR crystal) is first

recorded. Then, the sample is placed in the beam path, and the sample spectrum is recorded.

The instrument software automatically subtracts the background to produce the final

absorbance or transmittance spectrum.

Sample Preparation

Data Acquisition Data Processing & Analysis

Place a drop of
2-acetylthiazole on

KBr plate or ATR crystal

Acquire sample
spectrum

Acquire background
spectrum Background subtraction Identify characteristic

absorption bands
Correlate bands to
functional groups

Click to download full resolution via product page

Figure 3: Generalized workflow for IR spectroscopy.

Data Interpretation and Structural Elucidation
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The combined spectroscopic data provides unambiguous evidence for the structure of 2-
acetylthiazole.

IR Spectroscopy: The strong absorption around 1660-1680 cm⁻¹ is characteristic of a ketone

carbonyl group. The bands in the 3100 cm⁻¹ and 1500-1600 cm⁻¹ regions are consistent

with the C-H and C=N/C=C bonds of the thiazole ring, respectively.

¹H NMR Spectroscopy: The singlet at 2.75 ppm integrating to three protons corresponds to

the methyl group of the acetyl moiety. The two doublets at 7.75 and 8.05 ppm are

characteristic of the two protons on the thiazole ring.

¹³C NMR Spectroscopy: The peak at 191.0 ppm is indicative of a ketone carbonyl carbon.

The signals at 25.5 ppm, and 122.5, 144.0, and 168.0 ppm correspond to the methyl carbon

and the three carbons of the thiazole ring, respectively.

GC-MS: The molecular ion peak at m/z 127 confirms the molecular weight of the compound.

The base peak at m/z 43 is characteristic of the acetyl cation ([CH₃CO]⁺), and the peak at

m/z 112 represents the loss of a methyl group. These fragmentation patterns are consistent

with the proposed structure.

Conclusion
The spectroscopic data obtained from NMR, GC-MS, and IR analyses provide a detailed and

consistent characterization of 2-acetylthiazole. This guide serves as a valuable resource for

scientists and researchers for the identification and interpretation of the spectral features of this

important flavor and fragrance compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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